1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one
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Description
This compound is a derivative of indolin-2-one . Indolin-2-one derivatives have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of indolin-2-one derivatives has been achieved through an aryne-based synthetic protocol . This involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .Molecular Structure Analysis
The molecular structure of this compound is similar to that of convolutamydine A, a metabolite isolated from a marine bryozoan .Chemical Reactions Analysis
Indolin-2-one derivatives were initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE when tested at a concentration of 100µM .Mechanism of Action
Target of Action
The primary target of 1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is nitric oxide (NO) production . Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes. It plays a significant role in the immune system, where it can act as a cytotoxic agent during an immune response .
Mode of Action
This compound acts as an inhibitor of nitric oxide production . It demonstrates a 50% inhibitory activity (IC 50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation . This suggests that the compound interacts with the biochemical pathways involved in NO production, leading to a decrease in NO levels.
Biochemical Pathways
nitric oxide synthase (NOS) pathway . NOS is the enzyme responsible for the production of NO. By inhibiting this enzyme, the compound can effectively reduce NO levels .
Result of Action
The primary result of the action of this compound is the inhibition of nitric oxide production . This can have significant effects at the molecular and cellular levels, potentially influencing various physiological processes where NO plays a role. For instance, it could impact immune responses, as NO is known to have cytotoxic effects during immune reactions .
Future Directions
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNUSDDZGBOPEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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